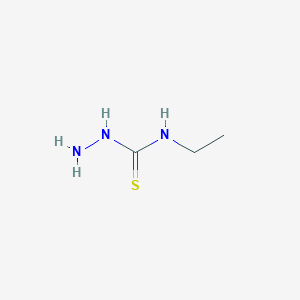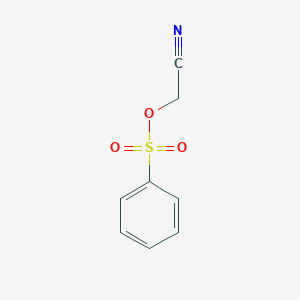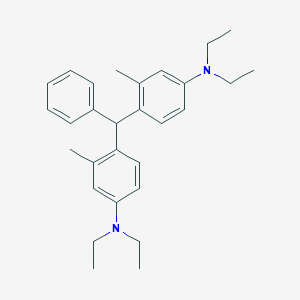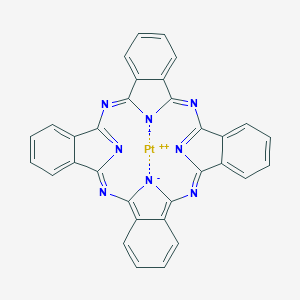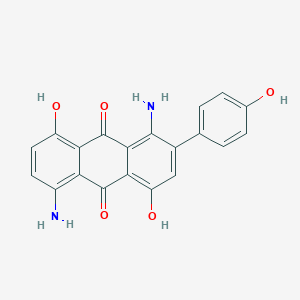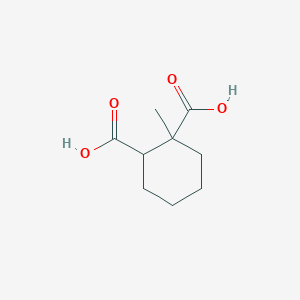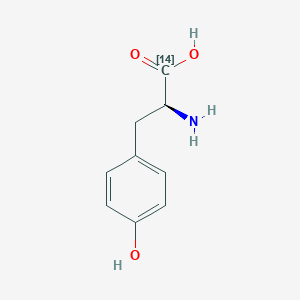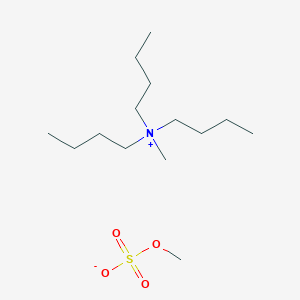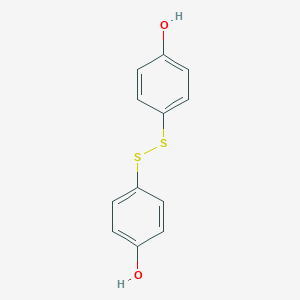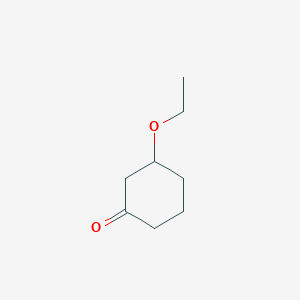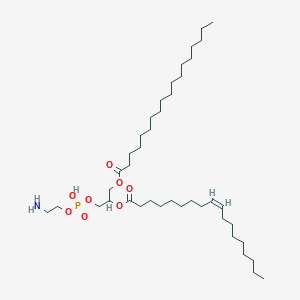
Stearoyl-oleoyl-phosphatidyl ethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearoyl-oleoyl-phosphatidyl ethanolamine (SOPE) is a phospholipid that is naturally found in cell membranes. It has been shown to have various biochemical and physiological effects, making it a promising compound for scientific research.
Mécanisme D'action
Stearoyl-oleoyl-phosphatidyl ethanolamine functions by altering the physical properties of cell membranes. It has been shown to increase membrane fluidity and permeability, which can enhance the uptake of drugs into cells. Additionally, Stearoyl-oleoyl-phosphatidyl ethanolamine has been shown to modulate the activity of various membrane-bound enzymes and receptors, leading to its various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Stearoyl-oleoyl-phosphatidyl ethanolamine has various biochemical and physiological effects, including its role in membrane structure and function, its impact on cellular signaling pathways, and its potential as a therapeutic agent. Stearoyl-oleoyl-phosphatidyl ethanolamine has been shown to modulate the activity of various membrane-bound enzymes and receptors, leading to its impact on cellular signaling pathways. Additionally, Stearoyl-oleoyl-phosphatidyl ethanolamine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Stearoyl-oleoyl-phosphatidyl ethanolamine has various advantages and limitations for lab experiments. Its ability to enhance the uptake of drugs into cells makes it a promising compound for drug delivery systems. Additionally, its ability to modulate the activity of membrane-bound enzymes and receptors makes it a useful tool for studying cellular signaling pathways. However, the synthesis of Stearoyl-oleoyl-phosphatidyl ethanolamine can be time-consuming and expensive, limiting its widespread use in lab experiments.
Orientations Futures
There are various future directions for the study of Stearoyl-oleoyl-phosphatidyl ethanolamine, including its use in drug delivery systems, its potential as a biomarker for disease diagnosis, and its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of Stearoyl-oleoyl-phosphatidyl ethanolamine and its impact on cellular signaling pathways.
Méthodes De Synthèse
Stearoyl-oleoyl-phosphatidyl ethanolamine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of stearic acid, oleic acid, and phosphatidyl ethanolamine in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as phospholipase D and acyltransferase to catalyze the reaction between stearic acid, oleic acid, and phosphatidyl ethanolamine.
Applications De Recherche Scientifique
Stearoyl-oleoyl-phosphatidyl ethanolamine has various scientific research applications, including its use in drug delivery systems, as a biomarker for disease diagnosis, and as a potential treatment for various diseases. Stearoyl-oleoyl-phosphatidyl ethanolamine has been shown to enhance the uptake of drugs into cells, making it a promising compound for drug delivery systems. Additionally, Stearoyl-oleoyl-phosphatidyl ethanolamine levels have been found to be altered in various diseases such as cancer, making it a potential biomarker for disease diagnosis. Stearoyl-oleoyl-phosphatidyl ethanolamine has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential treatment for various diseases.
Propriétés
Numéro CAS |
14942-08-6 |
|---|---|
Nom du produit |
Stearoyl-oleoyl-phosphatidyl ethanolamine |
Formule moléculaire |
C41H80NO8P |
Poids moléculaire |
746 g/mol |
Nom IUPAC |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C41H80NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,39H,3-17,19,21-38,42H2,1-2H3,(H,45,46)/b20-18- |
Clé InChI |
JQKOHRZNEOQNJE-ZZEZOPTASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Synonymes |
(R)-isomer of 1-stearoyl-2-oleoylphosphatidylethanolamine 1-stearoyl-2-oleoylphosphatidylethanolamine SOPE-1,2 stearoyl-oleoyl-phosphatidyl ethanolamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



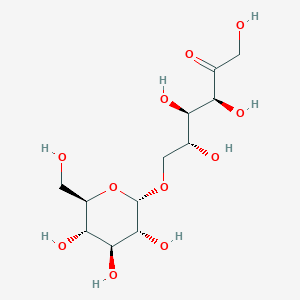

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)
